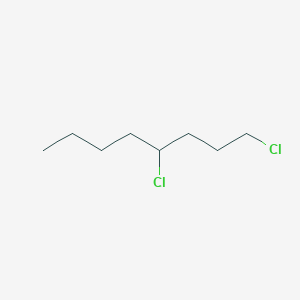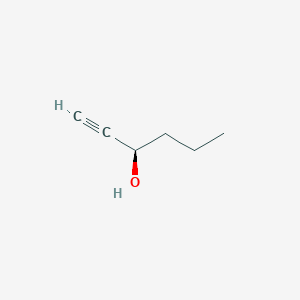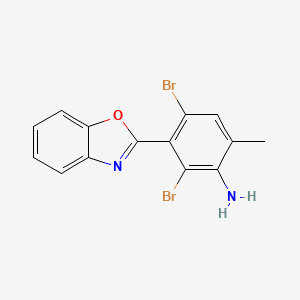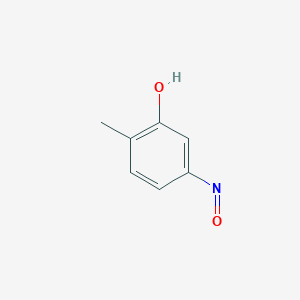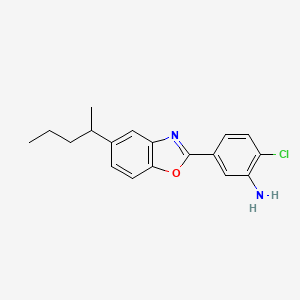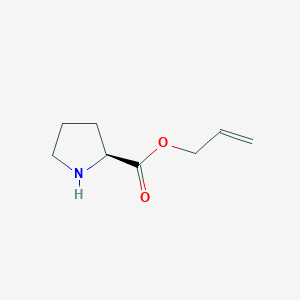
H-L-Pro-oall
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-L-Pro-oall, also known as L-Proline 2-propenyl ester, is a heterocyclic organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is a derivative of L-Proline, an amino acid, and is characterized by the presence of a propenyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Pro-oall typically involves the esterification of L-Proline with allyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction mixture is often subjected to distillation to remove excess reagents and by-products, followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
H-L-Pro-oall undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The propenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
H-L-Pro-oall has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-L-Pro-oall involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of L-Proline and allyl alcohol. The released L-Proline can then participate in various metabolic pathways, while allyl alcohol can undergo further metabolic transformations .
Comparison with Similar Compounds
Similar Compounds
L-Proline: The parent amino acid, lacking the propenyl ester group.
L-Proline methyl ester: Similar ester derivative with a methyl group instead of a propenyl group.
L-Proline ethyl ester: Another ester derivative with an ethyl group.
Uniqueness
H-L-Pro-oall is unique due to its propenyl ester group, which imparts distinct chemical reactivity and biological properties compared to other L-Proline derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
prop-2-enyl (2S)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h2,7,9H,1,3-6H2/t7-/m0/s1 |
InChI Key |
FIPIQJXHJNVRRN-ZETCQYMHSA-N |
Isomeric SMILES |
C=CCOC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
C=CCOC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)
![1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone](/img/structure/B13799649.png)
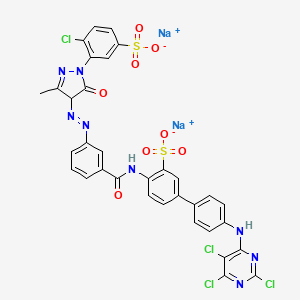
![2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B13799666.png)

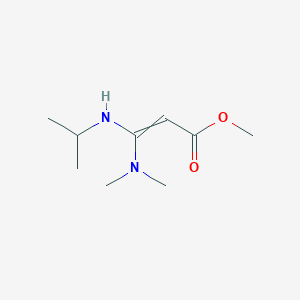
![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13799678.png)
